molecular formula C5H4BrFN2 B13908332 6-Bromo-4-fluoropyridin-3-amine

6-Bromo-4-fluoropyridin-3-amine

Cat. No.: B13908332
M. Wt: 191.00 g/mol
InChI Key: DUQAXCOYZDOQTB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains both bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the direct bromination and fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to this compound through catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

6-Bromo-4-fluoropyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The electron-withdrawing properties of these halogens can affect the compound’s overall chemical behavior and its interactions with enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BrFN2

Molecular Weight

191.00 g/mol

IUPAC Name

6-bromo-4-fluoropyridin-3-amine

InChI

InChI=1S/C5H4BrFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2

InChI Key

DUQAXCOYZDOQTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)N)F

Origin of Product

United States

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